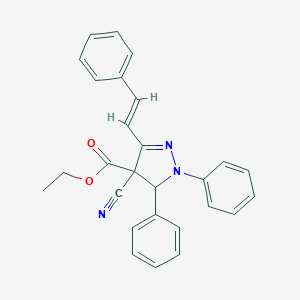
N-(4-bromo-2-iodophenyl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-iodophenyl)-3-methoxybenzamide, also known as BIBO3304, is a chemical compound that belongs to the class of benzamides. It is a potent and selective antagonist of the neurokinin-2 receptor (NK2R), which is involved in various physiological and pathological processes. BIBO3304 has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Mécanisme D'action
N-(4-bromo-2-iodophenyl)-3-methoxybenzamide exerts its effects by selectively blocking the NK2R, which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. The activation of NK2R by its endogenous ligand, substance P, leads to the activation of several intracellular signaling pathways, including the phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinase (MAPK) pathways. By blocking NK2R, N-(4-bromo-2-iodophenyl)-3-methoxybenzamide inhibits the downstream signaling cascades and prevents the physiological effects of substance P.
Biochemical and physiological effects:
N-(4-bromo-2-iodophenyl)-3-methoxybenzamide has been shown to have several biochemical and physiological effects, depending on the specific experimental conditions and the target tissue or organ. For example, it has been shown to reduce the release of dopamine in the striatum, to increase the release of acetylcholine in the hippocampus, and to inhibit the contraction of smooth muscle cells in the gastrointestinal tract. N-(4-bromo-2-iodophenyl)-3-methoxybenzamide has also been shown to modulate the activity of several ion channels, including the voltage-gated potassium channel and the N-methyl-D-aspartate (NMDA) receptor.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-2-iodophenyl)-3-methoxybenzamide has several advantages for use in laboratory experiments. It is a highly selective and potent antagonist of NK2R, which allows for precise modulation of the receptor activity. N-(4-bromo-2-iodophenyl)-3-methoxybenzamide is also relatively stable and can be easily synthesized in large quantities. However, there are some limitations to the use of N-(4-bromo-2-iodophenyl)-3-methoxybenzamide in experiments. For example, its effects may vary depending on the specific experimental conditions and the target tissue or organ. Additionally, the use of N-(4-bromo-2-iodophenyl)-3-methoxybenzamide may not be appropriate for studying the physiological effects of substance P in vivo, as it completely blocks the receptor activity.
Orientations Futures
There are several future directions for research on N-(4-bromo-2-iodophenyl)-3-methoxybenzamide and NK2R. One potential direction is to investigate the role of NK2R in the regulation of appetite and metabolism, as substance P has been shown to affect food intake and energy expenditure. Another direction is to study the effects of N-(4-bromo-2-iodophenyl)-3-methoxybenzamide on the development and progression of various diseases, such as Parkinson's disease and Alzheimer's disease, which are associated with abnormal neurotransmitter signaling. Additionally, the development of more selective and potent NK2R antagonists may provide new insights into the physiological and pathological functions of NK2R.
Méthodes De Synthèse
N-(4-bromo-2-iodophenyl)-3-methoxybenzamide can be synthesized using various methods, including the Suzuki coupling reaction and the Buchwald-Hartwig reaction. One of the most commonly used methods involves the reaction between 4-bromo-2-iodoaniline and 3-methoxybenzoyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure N-(4-bromo-2-iodophenyl)-3-methoxybenzamide.
Applications De Recherche Scientifique
N-(4-bromo-2-iodophenyl)-3-methoxybenzamide has been used in several scientific studies to investigate the role of NK2R in various physiological and pathological processes. For example, it has been shown to modulate the release of neurotransmitters such as dopamine and acetylcholine, and to affect the behavior of animals in various behavioral tests. N-(4-bromo-2-iodophenyl)-3-methoxybenzamide has also been used to study the role of NK2R in pain perception, inflammation, and gastrointestinal motility.
Propriétés
Formule moléculaire |
C14H11BrINO2 |
|---|---|
Poids moléculaire |
432.05 g/mol |
Nom IUPAC |
N-(4-bromo-2-iodophenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C14H11BrINO2/c1-19-11-4-2-3-9(7-11)14(18)17-13-6-5-10(15)8-12(13)16/h2-8H,1H3,(H,17,18) |
Clé InChI |
VVUODORFZMNSDR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Br)I |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-Chlorophenyl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283082.png)
![2-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283083.png)
![2-(1,3-Benzodioxol-5-yl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283085.png)
![8,9-Diethoxy-3-phenyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283086.png)
![8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283087.png)
![[8,9-Diethoxy-10b-methyl-1-(4-methylphenyl)-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl](thien-2-yl)methanone](/img/structure/B283088.png)
![(8,9-Diethoxy-10b-methyl-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-naphthyl)methanone](/img/structure/B283089.png)


![5-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B283092.png)

![5-[(6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate](/img/structure/B283095.png)
